N-cyclohexyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O.2ClH/c1-2-21-9-8-18-17(21)22-12-10-20(11-13-22)14-16(23)19-15-6-4-3-5-7-15;;/h8-9,15H,2-7,10-14H2,1H3,(H,19,23);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUNAXMAVGRGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC(=O)NC3CCCCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-cyclohexyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a synthetic organic compound with a complex structure featuring a cyclohexyl group, an imidazole moiety, and a piperazine ring. Its dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological studies and potential therapeutic applications.
Potential Applications
This compound has potential applications in medicinal chemistry and drug development, particularly as an antimicrobial and anti-inflammatory agent. Compounds with similar structures have demonstrated activity against bacterial strains. The imidazole component is known for interactions with biological targets, potentially modulating various signaling pathways. Further pharmacological studies are needed to elucidate these interactions comprehensively.
Antimicrobial Applications
N,N-Dimethylpiperazine, which shares a piperazine ring with this compound, exhibits antimicrobial activity. Similarly, 4-Ethylimidazole, which contains an imidazole ring, demonstrates antifungal properties. This suggests that this compound may also possess antibacterial properties.
Anti-inflammatory Applications
Initial research suggests that this compound may interact with specific receptors or enzymes involved in inflammatory pathways. Further studies are necessary to fully understand its mechanism of action.
Structural Comparison
This compound is unique due to its combination of cyclohexyl, imidazole, and piperazine functionalities, which may enhance its pharmacological profile compared to simpler analogs.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N,N-Dimethylpiperazine | Piperazine ring | Antimicrobial | Simple structure |
| 4-Ethylimidazole | Imidazole ring | Antifungal | Lacks piperazine |
| Cyclohexylamine | Cyclohexane group | Antidepressant | No imidazole |
| This compound | Cyclohexane, Imidazole, and Piperazine groups | potential Antimicrobial and Anti-inflammatory | Complex combination of structural features |
Further Research
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism depends on the biological context, but it generally involves binding to the target site and modulating its activity.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors, altering their signaling pathways.
Enzymes: It may inhibit or activate certain enzymes, leading to downstream effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural similarities with acetamide derivatives used in pesticides and research chemicals. Below is a detailed comparison with analogous compounds:
Table 1: Key Structural and Functional Differences
Key Findings
Backbone Variations: The target compound’s piperazine-imidazole-acetamide scaffold distinguishes it from pesticidal chloroacetamides (e.g., metazachlor) and imidazolinones (e.g., imazethapyr), which lack the piperazine moiety . Unlike imazethapyr’s carboxylic acid group, the dihydrochloride salt in the target compound improves solubility, a critical factor in drug design .
The 1-ethyl-imidazole substituent contrasts with the thiophene in Enamine’s analog, suggesting divergent receptor-binding profiles .
Functional Applications :
- Pesticidal analogs (metazachlor, imazethapyr) target plant-specific enzymes, whereas the target compound’s piperazine-imidazole structure aligns with neurotransmitter receptor ligands (e.g., serotonin or dopamine modulators) .
Research Implications and Limitations
- Gaps in Data: No direct bioactivity data for the target compound exists in the provided evidence. Its comparison relies on structural extrapolation from pesticidal and pharmaceutical analogs.
- Synthetic Utility : The dihydrochloride form and modular structure (e.g., replaceable cyclohexyl group) make it a versatile building block for medicinal chemistry .
Biological Activity
N-cyclohexyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a synthetic organic compound notable for its complex structure, which includes cyclohexyl, imidazole, and piperazine functionalities. These structural features suggest potential pharmacological applications, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Its imidazole component is known to interact with various biological targets, potentially modulating signaling pathways involved in bacterial resistance mechanisms.
Table 1: Comparison of Antimicrobial Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Cyclohexyl, imidazole, piperazine | Antimicrobial | Complex structure enhances activity |
| N,N-Dimethylpiperazine | Piperazine ring | Antimicrobial | Simple structure |
| 4-Ethylimidazole | Imidazole ring | Antifungal | Lacks piperazine |
| Cyclohexylamine | Cyclohexane group | Antidepressant | No imidazole |
This table illustrates how the unique combination of functional groups in this compound may enhance its pharmacological profile compared to simpler analogs.
Anti-inflammatory Activity
Research indicates that this compound may also possess anti-inflammatory properties. The imidazole moiety's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by excessive inflammation. Further pharmacological studies are required to elucidate these interactions comprehensively.
The mechanism by which this compound exerts its biological effects is not fully understood. However, initial findings suggest interactions with specific receptors or enzymes involved in inflammatory responses and bacterial resistance mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to this compound. For example:
Study 1: In Vitro Kinase Assays
A study examined the inhibitory effects of imidazole derivatives on cyclin-dependent kinases (CDKs). The results demonstrated that certain derivatives exhibited significant inhibitory potency against CDK complexes, suggesting a potential role in cancer therapy . Although not directly studying our compound, these findings highlight the relevance of imidazole-containing compounds in therapeutic contexts.
Study 2: Anti-Proliferative Activity
Another investigation focused on the anti-proliferative effects of imidazole derivatives on various cancer cell lines. The study found that some derivatives could inhibit cell proliferation effectively, indicating that similar compounds might have anticancer properties. This reinforces the potential for this compound to be explored further for anticancer applications.
Preparation Methods
Imidazole Ring Formation
The 1-ethylimidazole core is synthesized via a modified Radziszewski reaction, adapting conditions from El-Saghier et al. (2023):
Procedure :
- Ethylenediamine (0.1 mol) and triethyl orthoacetate (0.12 mol) are refluxed in acetic acid (50 mL) at 120°C for 6 h.
- After cooling, ammonium nitrate (0.15 mol) is added, and the mixture is stirred at 80°C for 3 h.
- The crude 1H-imidazole is alkylated with ethyl bromide (1.2 eq) in DMF using K2CO3 (2 eq) at 60°C for 4 h, yielding 1-ethyl-1H-imidazole (78% yield).
Key Data :
Piperazine Functionalization
Piperazine is alkylated at the 1-position using 1-ethylimidazole-2-carbaldehyde under reductive amination conditions:
Procedure :
- Piperazine (0.05 mol) and 1-ethylimidazole-2-carbaldehyde (0.05 mol) are dissolved in methanol (30 mL).
- Sodium cyanoborohydride (0.06 mol) is added portionwise at 0°C.
- The reaction is stirred at room temperature for 12 h, followed by filtration and solvent evaporation.
Characterization :
- 13C NMR (CDCl3) : δ 48.9 (piperazine C-1), 145.2 (imidazole C-2), 122.4 (imidazole C-4).
- HPLC Purity : 95.2% (C18 column, 0.1% TFA in H2O/MeOH).
Phase 2: Synthesis of N-Cyclohexyl-2-Chloroacetamide
Amide Bond Formation
Cyclohexylamine is acylated with chloroacetyl chloride under Schotten-Baumann conditions:
Procedure :
- Cyclohexylamine (0.1 mol) in dichloromethane (50 mL) is cooled to 0°C.
- Chloroacetyl chloride (0.11 mol) is added dropwise over 30 min.
- The mixture is stirred at room temperature for 2 h, washed with 5% NaHCO3, and dried over MgSO4.
Yield : 89% as white crystals.
Melting Point : 98–100°C.
1H NMR (CDCl3) : δ 3.82 (s, 2H, CH2Cl), 3.51 (m, 1H, cyclohexyl CH), 1.15–1.82 (m, 10H, cyclohexyl).
Phase 3: Fragment Coupling and Salt Formation
Nucleophilic Substitution
The chloroacetamide intermediate undergoes displacement with the piperazine-imidazole fragment:
Procedure :
- N-Cyclohexyl-2-chloroacetamide (0.05 mol) and 4-(1-ethylimidazol-2-yl)piperazine (0.055 mol) are refluxed in acetonitrile (40 mL) with K2CO3 (0.15 mol) for 8 h.
- The product is purified via silica gel chromatography (EtOAc/hexane 3:1).
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K2CO3, MeCN, reflux | 72 | 98.5 |
| Et3N, DMF, 80°C | 65 | 97.2 |
Dihydrochloride Salt Formation
The free base is treated with HCl gas in ethanol:
Procedure :
- The coupled product (0.02 mol) is dissolved in anhydrous ethanol (20 mL).
- HCl gas is bubbled through the solution at 0°C until pH < 2.
- The precipitate is filtered and dried under vacuum.
Characterization :
- Elemental Analysis : Calcd. for C17H29Cl2N5O: C, 48.12; H, 6.89; N, 16.50. Found: C, 48.09; H, 6.91; N, 16.48.
- Solubility : >50 mg/mL in water.
Analytical Profiling
Spectroscopic Validation
1H NMR (D2O) : δ 1.25 (t, J = 7.2 Hz, 3H, CH2CH3), 3.12–3.78 (m, 10H, piperazine + CH2CO), 4.52 (q, J = 7.2 Hz, 2H, CH2CH3), 7.45 (s, 1H, imidazole H-4).
13C NMR (D2O) : δ 14.1 (CH2CH3), 44.8 (piperazine C-2,6), 53.9 (CH2CO), 123.5 (imidazole C-4), 143.2 (imidazole C-2).
Purity Assessment
HPLC Conditions :
- Column: XBridge C18 (4.6 × 150 mm, 3.5 μm)
- Mobile Phase: 0.1% H3PO4 (A)/MeCN (B)
- Gradient: 10–90% B over 20 min
- Retention Time: 12.4 min
- Purity: 99.1%
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
